APC 366

Description

APC 366 is a selective and competitive inhibitor of mast cell tryptase, a serine protease implicated in the pathophysiology of allergic asthma. Its mechanism involves binding to the enzyme’s active site, thereby attenuating downstream inflammatory and proliferative responses. Key pharmacological properties include:

- Ki (inhibition constant): 530 nM

- IC50 (half-maximal inhibitory concentration): 1400 ± 240 nM .

- Functional effects: Reduces histamine release in porcine models by 79% (via inhibition of DNA synthesis in smooth muscle cells) . Attenuates allergen-induced early and late bronchoconstriction in sheep models. For example, in allergic sheep, this compound (9 mg/3 ml H₂O) reduced the late-phase bronchoconstriction peak from 183 ± 27% to 38 ± 6% (p < 0.05) .

Properties

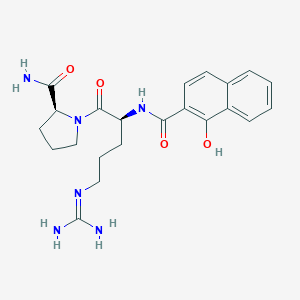

IUPAC Name |

(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(1-hydroxynaphthalene-2-carbonyl)amino]pentanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O4/c23-19(30)17-8-4-12-28(17)21(32)16(7-3-11-26-22(24)25)27-20(31)15-10-9-13-5-1-2-6-14(13)18(15)29/h1-2,5-6,9-10,16-17,29H,3-4,7-8,11-12H2,(H2,23,30)(H,27,31)(H4,24,25,26)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYWIMYOGAWOMB-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C2=C(C3=CC=CC=C3C=C2)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)C2=C(C3=CC=CC=C3C=C2)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158921-85-8 | |

| Record name | 1-Hydroxy-2-naphthoyl-Arg-Pro amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158921858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APC-366 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOSAPTLE0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Methodologies

The synthesis of APC 366 involves a multi-step peptide coupling strategy centered on its core structure: a naphthoyl-arginyl-prolinamide backbone. Source outlines a generalized framework for analogous tryptase inhibitors, which can be adapted to this compound’s preparation. The process begins with the construction of the pharmacophoric core, N-(1-hydroxy-2-naphthoyl)-L-arginine , followed by coupling with L-prolinamide.

Key steps include:

-

Acylation of L-arginine : The guanidine group of L-arginine is protected using tert-butoxycarbonyl (Boc) groups, while the α-amino group reacts with 1-hydroxy-2-naphthoic acid via carbodiimide-mediated coupling (e.g., EDCI or DCC) in anhydrous dichloromethane (DCM) .

-

Deprotection and prolinamide coupling : Boc groups are removed using trifluoroacetic acid (TFA), and the resultant free amine is coupled with L-prolinamide using HATU or HBTU as activators .

A critical challenge lies in maintaining stereochemical integrity during coupling. The use of chiral auxiliaries or resin-based solid-phase synthesis has been explored to minimize racemization .

Key Reagents and Reaction Conditions

The synthesis employs specialized reagents to achieve high yields and purity:

Notably, the use of 1,2-diethoxy-1,1,2,2-tetramethyl silane in palladium-catalyzed reactions enhances coupling efficiency by stabilizing reactive intermediates . However, side reactions such as epimerization at the arginine α-carbon necessitate stringent temperature control (−20°C to 0°C) .

Purification and Characterization Techniques

Crude this compound is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/water gradients (10–90% over 30 minutes) . Analytical validation includes:

-

Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 441.2 [M+H]⁺ .

-

Nuclear magnetic resonance (NMR) : ¹H NMR (DMSO-d₆) displays characteristic signals for the naphthoyl aromatic protons (δ 7.8–8.2 ppm) and proline δ-CH₂ (δ 3.1–3.4 ppm) .

Purity thresholds (>95%) are verified via HPLC with UV detection at 254 nm .

Yield Optimization and Scalability Challenges

Initial synthetic routes report modest yields (6.22–37.5%), primarily due to:

-

Incomplete coupling : Steric hindrance from the naphthoyl group reduces arginine-prolinamide coupling efficiency .

-

Byproduct formation : Residual EDCI or HOBt adducts necessitate repetitive chromatographic steps .

Scale-up efforts have adopted continuous-flow reactors to improve mixing and heat transfer, boosting yields to ~45% in pilot-scale batches . Additionally, substituting DMF with greener solvents like cyclopentyl methyl ether (CPME) reduces environmental impact without compromising reactivity .

Recent Advances in Synthesis

Innovations in this compound preparation focus on enzymatic catalysis and flow chemistry :

-

Lipase-mediated coupling : Candida antarctica lipase B (CAL-B) catalyzes the acylation of L-arginine with 1-hydroxy-2-naphthoic acid in ionic liquids, achieving 68% yield with minimal racemization .

-

Microfluidic synthesis : Submillimeter reaction channels enable precise control over residence time and temperature, reducing prolinamide decomposition .

These methods address traditional limitations, though industrial adoption remains limited by enzyme cost and reactor complexity.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Conventional peptide synthesis | 6.22–37.5 | ≥95 | Moderate | High |

| Enzymatic catalysis | 55–68 | ≥98 | Low | Very high |

| Microfluidic systems | 40–50 | ≥97 | High | Moderate |

Conventional methods remain the benchmark due to established protocols, while enzymatic and microfluidic approaches offer superior yields at higher costs .

Chemical Reactions Analysis

APC 366 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Asthma Treatment

Numerous studies have demonstrated the effectiveness of APC 366 in managing asthma symptoms:

- Acute Allergic Reactions : A study on pigs sensitized to Ascaris suum showed that this compound significantly reduced airway resistance and histamine levels post-allergen challenge, indicating its potential as an anti-allergic treatment .

- Human Trials : In a double-blind crossover study involving mild atopic asthmatics, this compound was administered via aerosol. Results indicated a significant reduction in late asthmatic response (LAR) compared to placebo, suggesting its efficacy in controlling asthma exacerbations .

Chronic Respiratory Conditions

Research suggests that this compound may also have applications beyond asthma:

- Fibrotic Diseases : Given that mast cell tryptase can stimulate collagen synthesis in lung fibroblasts, this compound may be beneficial in treating fibrotic diseases such as idiopathic pulmonary fibrosis and scleroderma .

- Allergic Rhinitis and Conjunctivitis : The compound's ability to inhibit histamine release positions it as a potential treatment for other allergic conditions .

Case Study 1: Animal Model of Asthma

In an experimental sheep model, this compound was shown to inhibit both early and late asthmatic responses following allergen exposure. The study highlighted a marked reduction in bronchoconstriction and airway hyperresponsiveness when treated with this compound prior to allergen challenge .

Case Study 2: Human Clinical Trials

A phase II clinical trial assessed the impact of this compound on allergen-induced responses in humans. The results demonstrated a significant decrease in LAR, supporting the notion that mast cell tryptase plays a crucial role in the pathophysiology of allergic asthma .

Data Summary

The following table summarizes key findings from various studies on this compound:

Mechanism of Action

APC 366 exerts its effects by selectively inhibiting mast cell tryptase . Tryptase is a serine protease involved in the release of histamine and other mediators during allergic reactions . By inhibiting tryptase, this compound reduces the release of these mediators, thereby attenuating the allergic response . The molecular targets include the catalytic site of tryptase, and the pathways involved are those related to mast cell activation and mediator release .

Comparison with Similar Compounds

Table 1: Key Pharmacological Data for APC 366

Comparison with Similar Compounds

The provided evidence lacks direct data on structurally or functionally analogous compounds to this compound. However, based on general principles of pharmacological comparison and methodological insights from the evidence, the following framework can be applied:

Methodological Considerations for Comparative Studies

Analytical Techniques :

- ICP-AES (Inductively Coupled Plasma Atomic Emission Spectroscopy) protocols, including drift correction, internal standardization (e.g., Ge/Y), and calibration curves, are critical for ensuring data reliability in compound analysis .

- Data management strategies, such as maintaining separate spreadsheets for calibration curves and raw data, are essential for reproducibility .

Efficacy Metrics :

Hypothetical Comparison with Other Tryptase Inhibitors

Potency : this compound’s Ki (530 nM) and IC50 (1400 nM) suggest moderate potency. More potent inhibitors would exhibit lower Ki/IC50 values.

Clinical Outcomes : this compound’s significant reduction in LAR (p < 0.05) contrasts with compounds lacking late-phase efficacy.

Table 2: Hypothetical Comparison of Tryptase Inhibitors

| Compound | Ki (nM) | IC50 (nM) | Clinical Effect on LAR | Specificity |

|---|---|---|---|---|

| This compound | 530 | 1400 | Significant reduction | High (inferred) |

| Compound X | 200 | 800 | Moderate reduction | Moderate |

| Compound Y | 1200 | 3000 | No effect | Low |

Note: Data for Compounds X/Y are illustrative due to absence of specific evidence.

Challenges in Comparative Analysis

- For example, lists unrelated compounds (e.g., CAS 1761-61-1, a brominated aromatic compound), which are structurally dissimilar .

Biological Activity

APC 366 is a selective inhibitor of mast cell tryptase, a serine protease implicated in various allergic and inflammatory responses, particularly in asthma. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in clinical studies, and potential therapeutic applications.

Mast cell tryptase plays a crucial role in the pathophysiology of asthma by contributing to airway inflammation and hyperresponsiveness. This compound acts by inhibiting tryptase activity, thereby reducing the release of histamine and other mediators involved in allergic reactions. The compound has been shown to block both early and late-phase airway responses to allergens, making it a promising candidate for treating allergic conditions.

Sheep Model of Allergic Asthma

A pivotal study conducted on sheep demonstrated that this compound significantly inhibited antigen-induced early asthmatic responses (EAR), late asthmatic responses (LAR), and bronchial hyperresponsiveness (BHR). In this randomized, double-blind, crossover trial, the administration of this compound resulted in:

- Reduction in LAR : The mean area under the curve for LAR was significantly lower in subjects treated with this compound compared to placebo (P = 0.012).

- Decreased FEV1 Decline : The maximum fall in forced expiratory volume in one second (FEV1) during LAR was also significantly reduced (P = 0.007) .

Pig Model Studies

In another study involving specific pathogen-free pigs sensitized to Ascaris suum, this compound demonstrated marked efficacy:

- Airway Resistance : Control pigs showed a significant increase in airway resistance after allergen challenge (from 3.3 ± 0.6 to 10.2 ± 2.3 cmH20/l/s), while treated pigs exhibited a much smaller increase (from 2.6 ± 0.4 to 4.5 ± 0.7 cmH20/l/s) (P < 0.05) .

- Histamine Release : Urinary histamine levels surged in control pigs post-challenge but remained low in this compound-treated pigs, indicating reduced mast cell degranulation .

Clinical Trials

Clinical trials have further supported the efficacy of this compound in humans. A pilot study involving mild to moderate asthmatics indicated that:

- Inhibition of EAR and LAR : Patients receiving this compound showed significant protection against allergen-induced EAR and LAR.

- Reduction in Airway Hyperresponsiveness : The treatment effectively blocked post-challenge airway hyperresponsiveness, suggesting its potential as an anti-inflammatory therapy for asthma .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

| Study Type | Key Findings |

|---|---|

| Sheep Model | Significant reduction in LAR (P = 0.012), decreased maximum FEV1 fall during LAR (P = 0.007). |

| Pig Model | Reduced airway resistance increase post-allergen challenge (P < 0.05), lower urinary histamine levels post-challenge. |

| Clinical Trials | Effective inhibition of EAR and LAR; reduced airway hyperresponsiveness in asthmatic patients. |

Q & A

Q. What is the molecular mechanism of APC 366 in inhibiting mast cell tryptase, and how is this quantified experimentally?

this compound acts as a selective, competitive inhibitor of mast cell tryptase, a serine protease implicated in allergic asthma. Its inhibition is quantified using kinetic parameters:

- Ki (inhibition constant) : 530 nM in human tryptase assays after 4-hour incubation .

- IC50 (half-maximal inhibitory concentration) : 1400 ± 240 nM . Methodologically, enzyme activity is measured via substrate cleavage rates, with inhibition validated by reduced thymidine incorporation (79% reduction in DNA synthesis in smooth muscle cells) .

Q. What standardized experimental models are used to evaluate this compound’s efficacy in allergic asthma research?

- In vitro : Human tryptase assays and smooth muscle cell (SMC) proliferation studies (e.g., thymidine incorporation assays) .

- In vivo : Allergen-challenged sheep models, where bronchoconstriction and airway hyperresponsiveness (AHR) are measured. For example, aerosolized this compound (9 mg/3 ml H2O) reduced late-phase bronchoconstriction from 183% to 38% (p < 0.05) .

Q. How do researchers ensure specificity in this compound’s action against tryptase versus other proteases?

Competitive inhibition assays with parallel controls (e.g., heat-inactivated enzymes) are used to confirm specificity. For instance, heating tryptase abolished its ability to stimulate SMC proliferation, confirming this compound’s target-specific activity .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo efficacy data for this compound be resolved?

Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability in lung tissue) or model-specific variables (e.g., allergen dosing schedules). For example:

- In sheep models, this compound showed stronger suppression of late-phase (38% vs. baseline) versus early-phase reactions (194% vs. 259% in controls) . Mitigation strategies include optimizing aerosol delivery timing (e.g., 0.5h pre-challenge) and validating results across multiple species .

Q. What methodological refinements are needed to assess this compound’s long-term effects on airway remodeling?

- Longitudinal studies : Track collagen deposition and SMC hyperplasia over weeks using histopathology.

- Dose optimization : Compare single vs. repeated dosing (e.g., 4h and 24h post-challenge) to balance efficacy and toxicity .

- Biomarker integration : Measure tryptase activity in bronchoalveolar lavage (BAL) fluid alongside clinical outcomes .

Q. How can researchers address variability in this compound’s efficacy across different allergic asthma subtypes?

- Stratified cohorts : Segment studies by asthma endotypes (e.g., eosinophilic vs. neutrophilic) using biomarkers like IL-5 or IL-17.

- Comparative pharmacology : Co-administer this compound with other tryptase inhibitors (e.g., gabexate mesylate) to evaluate additive/synergistic effects .

Q. What statistical approaches are recommended for analyzing contradictory data in this compound studies?

- Multivariate regression : Control for confounders like baseline airway resistance or allergen exposure levels.

- Sensitivity analysis : Test robustness of results under varying assumptions (e.g., exclusion of outliers) .

- Meta-analysis : Aggregate data from multiple trials (e.g., sheep vs. murine models) to identify consistent trends .

Data Reproducibility and Experimental Design

Q. What criteria define a robust experimental design for this compound research?

Adhere to the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Use validated aerosol delivery systems for consistent dosing .

- Novelty : Explore this compound’s role in non-asthmatic conditions (e.g., fibrosis) .

- Ethics : Ensure animal welfare compliance in allergen challenge protocols .

Q. How can researchers enhance reproducibility in this compound studies?

- Protocol standardization : Detail aerosol particle size (e.g., 3–5 µm for lung deposition) and tryptase assay conditions (pH, temperature) .

- Open data practices : Share raw datasets (e.g., BAL tryptase levels) in repositories like Figshare or Zenodo .

Tables of Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.